![molecular formula C17H32O3 B14327601 12-[(Oxan-2-yl)oxy]dodecanal CAS No. 106484-80-4](/img/structure/B14327601.png)
12-[(Oxan-2-yl)oxy]dodecanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-[(Oxan-2-yl)oxy]dodecanal: is an organic compound with the molecular formula C16H30O3 . It is a derivative of dodecanal, where an oxan-2-yl group is attached to the dodecanal backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 12-[(Oxan-2-yl)oxy]dodecanal typically involves the reaction of dodecanal with oxan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the oxan-2-yl ether linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 12-[(Oxan-2-yl)oxy]dodecanal can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The oxan-2-yl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 12-[(Oxan-2-yl)oxy]dodecanal is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of surfactants, fragrances, and pharmaceuticals.
Biology: In biological research, this compound is used to study the interactions of aldehydes with biological macromolecules. It is also employed in the development of bioactive compounds with potential therapeutic applications.
Medicine: The compound’s derivatives are investigated for their potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: this compound is utilized in the production of specialty chemicals, including surfactants and emulsifiers, which are essential in various industrial processes.
Mecanismo De Acción
The mechanism of action of 12-[(Oxan-2-yl)oxy]dodecanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The oxan-2-yl group may also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Dodecanal: A simpler aldehyde with the formula C12H24O, used in fragrances and as an intermediate in organic synthesis.
Dodecanol: An alcohol derivative of dodecanal, used in the production of surfactants and detergents.
Dodecanoic Acid:
Uniqueness: 12-[(Oxan-2-yl)oxy]dodecanal is unique due to the presence of the oxan-2-yl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and enhances its utility in various applications.
Propiedades
Número CAS |
106484-80-4 |
|---|---|
Fórmula molecular |
C17H32O3 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
12-(oxan-2-yloxy)dodecanal |
InChI |
InChI=1S/C17H32O3/c18-14-10-7-5-3-1-2-4-6-8-11-15-19-17-13-9-12-16-20-17/h14,17H,1-13,15-16H2 |
Clave InChI |
RSBOFIGSCSSBQJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCCCCCCCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-Methylbutyl)-4'-[(4-octylphenoxy)methyl]-1,1'-biphenyl](/img/structure/B14327518.png)
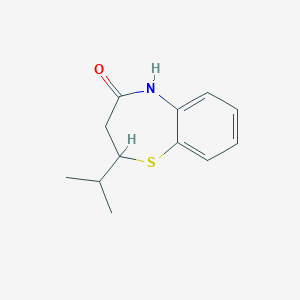
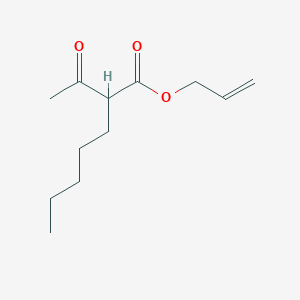
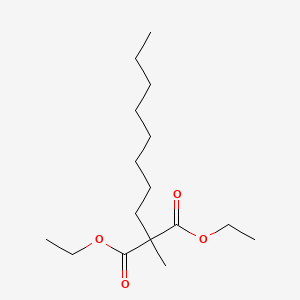
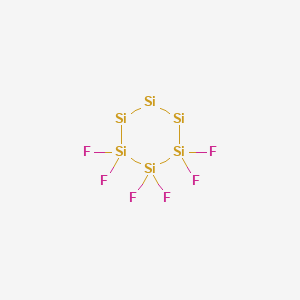
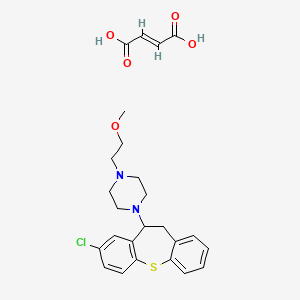
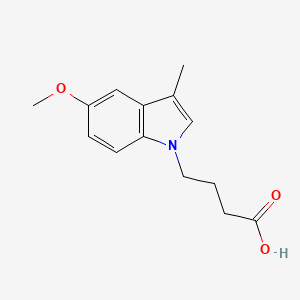
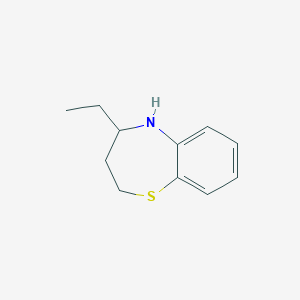

![Pyridine, 2-[1,1-dimethyl-2-(methylthio)ethyl]-](/img/structure/B14327554.png)
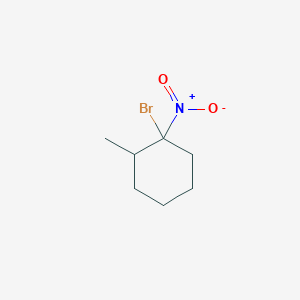

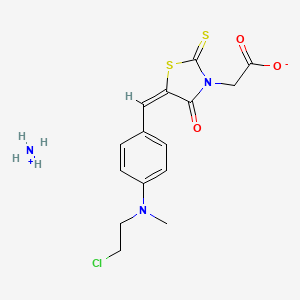
![2,2'-Bipyridine, 6,6'-bis[[(6'-methyl[2,2'-bipyridin]-6-yl)methoxy]methyl]-](/img/structure/B14327583.png)
